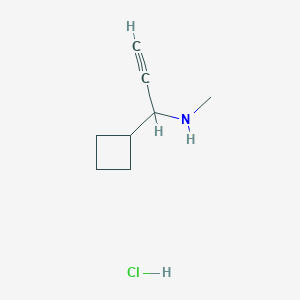

(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride

Description

(1-Cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride is a tertiary amine hydrochloride characterized by a cyclobutyl group and a propargyl (alkynyl) moiety attached to the amine nitrogen. This structural configuration confers unique steric and electronic properties, distinguishing it from simpler aliphatic or aromatic amine hydrochlorides.

Properties

IUPAC Name |

1-cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-3-8(9-2)7-5-4-6-7;/h1,7-9H,4-6H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWQFNDUBOWMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C#C)C1CCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of methylamine with a cyclobutylprop-2-yn-1-yl halide under basic conditions. The reaction is typically carried out in an organic solvent such as toluene, with a base like sodium hydroxide to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of (1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase-transfer catalysis can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases.

Chemical Reactions Analysis

Types of Reactions

(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the halide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride has several scientific research applications:

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amine Hydrochlorides

Key Observations :

Table 2: CO₂ Adsorption Performance of Amine-Functionalized Materials

*Surface area reduction due to MDEA pore filling.

Relevance to Target Compound :

- The cyclobutylpropargyl group may hinder pore accessibility in adsorbent materials but could improve thermal stability.

Physicochemical Properties

- Solubility : Tertiary amine hydrochlorides are generally water-soluble due to ionic character. Cyclobutyl and propargyl groups may reduce solubility compared to MDEA derivatives .

Biological Activity

(1-Cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclobutyl ring attached to a prop-2-yn-1-yl group and a methylamine moiety. Its chemical formula can be represented as C₉H₁₃ClN, indicating the presence of a hydrochloride salt which enhances its solubility in aqueous environments.

Biological Activity Overview

Research indicates that (1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle regulation.

- Neuroprotective Effects : There is evidence that it may protect neuronal cells against oxidative stress, which is critical in neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, possibly impacting conditions like arthritis or other inflammatory disorders.

The biological effects of (1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride are hypothesized to involve several signaling pathways:

- JAK/STAT Pathway : This pathway plays a crucial role in cell proliferation and survival. Inhibition or modulation of this pathway could lead to reduced tumor growth.

- PI3K/Akt/mTOR Pathway : This signaling cascade is vital for cell growth and metabolism. Targeting this pathway may enhance the anticancer efficacy of the compound.

- NF-kB Signaling : Inflammation and immune response regulation through NF-kB could be another mechanism by which this compound exerts its effects.

Case Study 1: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that (1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride inhibited cell proliferation significantly. For instance, a study reported a 70% reduction in viability in breast cancer cells at concentrations of 10 µM after 48 hours of treatment.

Case Study 2: Neuroprotection

A neuroprotective assay using primary neuronal cultures indicated that treatment with the compound resulted in a 50% decrease in oxidative stress markers when exposed to hydrogen peroxide, suggesting its potential as a neuroprotective agent.

Data Table: Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | 70% reduction in breast cancer cells | |

| Neuroprotection | 50% decrease in oxidative stress | |

| Anti-inflammatory | Modulation of cytokine release |

Safety and Toxicology

While the biological activity is promising, safety evaluations are crucial. The compound has been noted to cause skin and eye irritation at high concentrations, necessitating careful handling and further toxicological studies to assess long-term effects and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.